40-Fold Greater Arginase Inhibitory Potency Than NOHA in Murine Macrophages
In unstimulated murine macrophages, nor-NOHA inhibits arginase-catalyzed L-arginine hydrolysis with an IC50 of 12 ± 5 μM, compared to 400 ± 50 μM for NOHA, representing approximately 40-fold greater potency [1]. In IFN-γ + LPS-stimulated macrophages, nor-NOHA maintains potent inhibition with an IC50 of 10 ± 3 μM, while crucially demonstrating no substrate or inhibitory activity toward inducible NOS (iNOS), in direct contrast to NOHA which acts as both an arginase inhibitor and a NOS pathway intermediate [2].
| Evidence Dimension | Arginase inhibition potency (IC50) in unstimulated murine macrophages |
|---|---|
| Target Compound Data | 12 ± 5 μM |
| Comparator Or Baseline | NOHA: 400 ± 50 μM |
| Quantified Difference | ~40-fold greater potency for nor-NOHA |
| Conditions | Unstimulated murine macrophage arginase activity assay; L-arginine substrate |
Why This Matters
This 40-fold potency advantage translates to lower working concentrations and reduced off-target risk in macrophage-based immunological assays, enabling cleaner dissection of arginase-NOS pathway competition.
- [1] Tenu JP, Lepoivre M, Moali C, Brollo M, Mansuy D, Boucher JL. Effects of the new arginase inhibitor Nω-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages. Nitric Oxide. 1999;3(6):427-438. Table 1 data. doi:10.1006/niox.1999.0255 View Source
- [2] Tenu JP, Lepoivre M, Moali C, Brollo M, Mansuy D, Boucher JL. Effects of the new arginase inhibitor Nω-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages. Nitric Oxide. 1999;3(6):427-438. iNOS substrate/inhibitor data. doi:10.1006/niox.1999.0255 View Source
